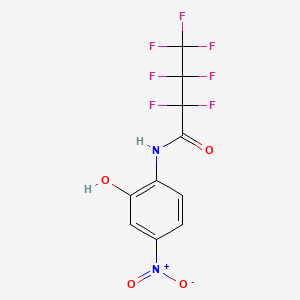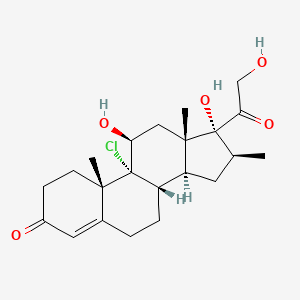![molecular formula C37H62FeN5O7S B13419259 2-amino-3-hydroxy-3-oxopropane-1-thiolate;3-[18-(2-carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethyl-1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,17,18,19,20,21,23-docosahydroporphyrin-22,24-diid-2-yl]propanoic acid;iron(3+);hydrate](/img/structure/B13419259.png)
2-amino-3-hydroxy-3-oxopropane-1-thiolate;3-[18-(2-carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethyl-1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,17,18,19,20,21,23-docosahydroporphyrin-22,24-diid-2-yl]propanoic acid;iron(3+);hydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 2-amino-3-hydroxy-3-oxopropane-1-thiolate;3-[18-(2-carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethyl-1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,17,18,19,20,21,23-docosahydroporphyrin-22,24-diid-2-yl]propanoic acid;iron(3+);hydrate is a complex molecule with a diverse range of applications in various scientific fields. This compound is characterized by its intricate structure, which includes amino, hydroxy, oxo, and thiolate groups, as well as a porphyrin ring system coordinated with iron.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting with the preparation of the porphyrin ring system. The porphyrin ring is typically synthesized through the condensation of pyrrole and aldehyde derivatives under acidic conditions. The subsequent steps involve the introduction of the amino, hydroxy, and oxo groups, as well as the thiolate moiety. The final step includes the coordination of iron to the porphyrin ring, followed by hydration to form the final compound.
Industrial Production Methods
Industrial production of this compound requires stringent control of reaction conditions to ensure high yield and purity. The process involves large-scale synthesis of the porphyrin precursor, followed by sequential functionalization and metal coordination steps. Advanced purification techniques such as chromatography and crystallization are employed to isolate the final product.
化学反应分析
Types of Reactions
This compound undergoes a variety of chemical reactions, including:
Oxidation: The thiolate group can be oxidized to form disulfides.
Reduction: The iron center can undergo redox reactions, switching between different oxidation states.
Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride and hydrazine are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include disulfides, reduced iron complexes, and substituted derivatives with various functional groups.
科学研究应用
This compound has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and redox reactions.
Biology: Studied for its role in enzyme mimetics and as a model for metalloproteins.
Medicine: Investigated for its potential in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of sensors and electronic devices due to its redox properties.
作用机制
The mechanism of action of this compound involves its ability to coordinate with various substrates through its iron center and functional groups. The porphyrin ring system facilitates electron transfer processes, making it an effective catalyst. The amino and hydroxy groups enhance its binding affinity to biological targets, while the thiolate group participates in redox reactions.
相似化合物的比较
Similar Compounds
Heme: A well-known iron-porphyrin complex found in hemoglobin.
Chlorophyll: A magnesium-porphyrin complex involved in photosynthesis.
Vitamin B12: A cobalt-porphyrin complex essential for various enzymatic reactions.
Uniqueness
This compound is unique due to its combination of amino, hydroxy, oxo, and thiolate groups, which provide a versatile platform for various chemical reactions and applications. Its ability to undergo redox reactions and coordinate with different substrates makes it a valuable tool in both research and industrial applications.
属性
分子式 |
C37H62FeN5O7S |
|---|---|
分子量 |
776.8 g/mol |
IUPAC 名称 |
2-amino-3-hydroxy-3-oxopropane-1-thiolate;3-[18-(2-carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethyl-1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,17,18,19,20,21,23-docosahydroporphyrin-22,24-diid-2-yl]propanoic acid;iron(3+);hydrate |
InChI |
InChI=1S/C34H54N4O4.C3H7NO2S.Fe.H2O/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;4-2(1-7)3(5)6;;/h7-8,17-32,36-37H,1-2,9-16H2,3-6H3,(H,39,40)(H,41,42);2,7H,1,4H2,(H,5,6);;1H2/q-2;;+3;/p-1 |
InChI 键 |
AKRSJDIOGSQFRB-UHFFFAOYSA-M |
规范 SMILES |
CC1C2CC3C(C(C([N-]3)CC4C(C(C(N4)CC5C(C(C([N-]5)CC(C1CCC(=O)O)N2)CCC(=O)O)C)C=C)C)C=C)C.C(C(C(=O)O)N)[S-].O.[Fe+3] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzenesulfonic acid, 2-[[2-amino-8-hydroxy-6-[(methylphenylamino)sulfonyl]-1-naphthalenyl]azo]-5-[(chloroacetyl)amino]-, monosodium salt](/img/structure/B13419184.png)





![(3aR,6S,6aR)-6-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one](/img/structure/B13419213.png)




![1-N,4-N-bis[4-amino-2-(trifluoromethyl)phenyl]benzene-1,4-dicarboxamide](/img/structure/B13419227.png)


